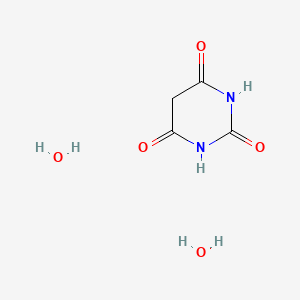

Barbituric acid dihydrate

Description

Barbituric acid dihydrate (C₄H₄N₂O₃·2H₂O) is a crystalline hydrate of barbituric acid, a heterocyclic organic compound with a pyrimidine trione core. Its structure comprises two water molecules hydrogen-bonded to the barbituric acid framework, forming a compact orthorhombic lattice with unit cell dimensions a = 1.274 nm, b = 0.624 nm, and c = 0.889 nm . This hydration stabilizes the crystal structure and influences its physicochemical properties, such as solubility and thermal stability. Barbituric acid dihydrate has been studied for its role in supramolecular chemistry, particularly in hydrogen-bonded networks, and as a precursor for synthesizing bioactive derivatives .

Properties

CAS No. |

6191-25-9 |

|---|---|

Molecular Formula |

C4H8N2O5 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

1,3-diazinane-2,4,6-trione;dihydrate |

InChI |

InChI=1S/C4H4N2O3.2H2O/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H2 |

InChI Key |

YVLZEVXQPWSUKV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)NC1=O.O.O |

Origin of Product |

United States |

Preparation Methods

Recrystallization from Aqueous Solutions

The most widely documented method involves dissolving barbituric acid in distilled water under gentle heating (40–50°C) to achieve saturation. Slow cooling to 278 K (5°C) promotes the growth of large, transparent monoclinic crystals. This process exploits the compound’s moderate aqueous solubility (2.1 g/100 mL at 25°C) and temperature-dependent nucleation kinetics.

Key Parameters:

- Solvent: Distilled water (pH 6.8–7.2)

- Temperature Range: 278–283 K

- Yield: 78–85% (depending on cooling rate)

Crystals obtained via this method exhibit a monoclinic P2₁/n space group at temperatures below 200 K, transitioning to orthorhombic Pmnb above 220 K.

Temperature-Controlled Crystallization

Variable-temperature studies reveal that the dihydrate’s crystal system depends on the synthesis conditions:

| Temperature (K) | Crystal System | Space Group | β Angle (°) |

|---|---|---|---|

| 100 | Monoclinic | P2₁/n | 94.05 |

| 200 | Monoclinic | P2₁/n | 92.19 |

| 220 | Orthorhombic | Pmnb | 90.00 |

Data derived from X-ray diffraction studies

Controlled cooling rates (0.5–1.0 K/min) minimize lattice defects, while rapid quenching induces twinning in the monoclinic phase.

Advanced Crystallization Techniques

Variable-Temperature X-ray Diffraction (VT-XRD)

VT-XRD analyses between 100–270 K have elucidated the dihydrate’s phase transition mechanism. At 216–217 K, the monoclinic structure (P2₁/n) undergoes a reversible transition to orthorhombic (Pmnb), accompanied by a 2.3% expansion in unit cell volume. This behavior is attributed to the reorientation of water molecules and the sp³-hybridized C2 atom of the barbituric acid ring.

Moisture-Dependent Stability

The dihydrate’s stability is highly humidity-sensitive:

- Desolvation: Occurs below 50% RH at 298 K, yielding anhydrous Form II.

- Rehydration: Form II converts back to dihydrate at ≥80% RH.

This hygroscopicity necessitates storage in sealed containers with silica gel to prevent phase changes post-synthesis.

Industrial-Scale Production

Large-scale manufacturing utilizes continuous crystallizers operating at 278–283 K with iterative seeding. Process analytical technology (PAT) tools monitor crystal size distribution (CSD) in real-time:

| Parameter | Optimal Range |

|---|---|

| Supersaturation | 1.05–1.10 |

| Mixing Speed | 200–300 rpm |

| Batch Time | 6–8 hours |

Post-crystallization, spray drying with lactose excipients stabilizes the dihydrate for pharmaceutical applications.

Characterization and Quality Control

Spectroscopic Methods

Thermal Analysis

DSC thermograms show two endotherms:

Challenges and Optimization Strategies

Polymorphic Control

The coexistence of monoclinic and orthorhombic phases complicates batch consistency. Seeding with pre-characterized crystals (≥50 µm) ensures phase purity.

Solvent Selection

While water is the primary solvent, ethanol-water mixtures (20% v/v) reduce nucleation density, yielding larger crystals suitable for single-crystal XRD.

Chemical Reactions Analysis

Barbituric acid dihydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: It can be oxidized or reduced by ionizing radiation, forming various products depending on the conditions.

Substitution Reactions: Barbituric acid derivatives can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Condensation Reactions: It can participate in multi-component reactions to form complex heterocyclic compounds.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Barbituric acid dihydrate is a chemical compound with various applications in scientific research, anesthesia, and other fields.

Scientific Research Applications

- Ice Nucleation Studies Oxalic acid dihydrate particles have been studied for their potential as heterogeneous ice nuclei in the deposition and condensation modes. Experiments conducted in the AIDA aerosol and cloud chamber at temperatures between 244 and 228 K confirmed high deposition mode ice activity for 0.03 to 0.8 μm sized oxalic acid dihydrate particles . These particles were formed either by nucleation from a gaseous oxalic acid/air mixture or by rapid crystallization of highly supersaturated aqueous oxalic acid solution droplets .

- Supramolecular Complex Formation Barbituric acid derivatives, such as phenyl}barbituric acid, are used to study complex formation with nucleobase derivatives and related model compounds . The enol form of these compounds exhibits a strong bathochromic shift of the UV/Vis absorption band compared to the keto form. Solvatochromic studies in ionic liquids and organic solvents demonstrate that the keto-enol equilibria of barbituric acid dyes are strongly dependent on the environment's properties .

- Synthesis of Barbituric Acid Derivatives Barbituric acid is used as a starting material in the synthesis of various derivatives with different applications . For example, arylidene barbituric acid derivatives can be synthesized through reactions with substituted aldehydes using various catalysts .

- Material Science: Barbituric acid sees use in the creation of plastics, textiles, and polymers .

Anesthesia and Pharmacology

- Advancements in Modern Anesthesia The discovery of barbituric acid and research on its derivatives have been গুরুত্বপূর্ণ in advancing modern anesthesia .

- Clinical Use of Barbiturates Decades of clinical use and abuse of barbiturates have contributed to an extensive understanding of their effects . Thiopental and methohexital, which are ultra-short acting barbiturate derivatives, are used in clinical applications . Thiopental is used in obstetrics for inducing cesarean sections under general anesthesia . Barbiturates offer the benefit of not requiring side effect provoking solubilizers .

- GABA Receptor Studies The clinical application of barbiturates has led to increased knowledge of the pharmacology of cerebrally active drugs, particularly the effects of gamma-aminobutyric acid (GABA A ) receptor and GABA on nerve cell membranes .

- Reversing Barbiturate Effects Methylethylglutarimide has been studied for its ability to reverse the effects of barbiturate anesthesia . Studies have shown that it can awaken patients from barbiturate anesthesia, with most patients showing signs of awakening within five minutes of intravenous administration .

- Metabolic Rate in Barbiturate Coma Barbiturate coma can affect metabolic rate, though this phenomenon is not extensively studied . Research has shown that patients in a barbiturate coma have a lower resting metabolic rate compared to general critical care patients .

Other Applications

- Industrial Dyes and Pigments Barbituric acid derivatives have been proposed for use as industrial dyes and pigments .

- Photosensitizers and Thermosensitive Materials These compounds have also been considered for applications as photosensitizers and thermosensitive materials .

Structural and Spectroscopic Analysis

- Spectroscopic Studies Spectroscopic techniques, including 1H and 13C NMR, are used to analyze the molecular structure of thione derivatives of barbituric acid . Density functional theory (DFT) calculations are also employed to study intramolecular interactions and predict reactivity .

- X-ray Crystallography X-ray crystal structure analyses are used to evaluate the UV/Vis spectroscopic response of acid-base reactions and supramolecular complex formation in barbituric acid derivatives .

- Polymorphism Studies X-ray powder diffraction is used to identify the polymorphic form of commercial samples of barbituric acid and to characterize new forms at high temperatures .

Mechanism of Action

Barbituric acid derivatives exert their effects primarily by depressing the central nervous system. They enhance the binding of gamma-aminobutyric acid (GABA) to its receptors, increasing the inhibitory effects of GABA and leading to sedation and hypnosis . They also modulate chloride ion channels, further contributing to their depressant effects .

Comparison with Similar Compounds

Structural and Functional Analogues

5-Alkyl-1,3-Dimethylbarbituric Acids

- Synthesis : Prepared via palladium-catalyzed hydrogenation of 1,3-dimethylbarbituric acid with alkyl aldehydes (e.g., 5-isopropyl and 5-(2-naphthyl)methyl derivatives, yielding 90–88% efficiency) .

- Applications : These derivatives exhibit modified lipophilicity and enhanced pharmacokinetic profiles compared to barbituric acid dihydrate. However, they lack the hydration-driven crystalline stability of the dihydrate form.

Data :

Derivative Yield (%) Melting Point (°C) 5a 90 145–147 5e 88 162–164

Phenobarbital (5-Ethyl-5-Phenylbarbituric Acid)

- Structure : Substituted with ethyl and phenyl groups at the C5 position.

- Bioactivity: Widely used as an anticonvulsant and sedative. Unlike barbituric acid dihydrate, phenobarbital shows strong γ-aminobutyric acid (GABA) receptor modulation, enhancing chloride ion flux .

- SAR Insight : The phenyl group enhances blood-brain barrier penetration, a feature absent in the unsubstituted barbituric acid dihydrate .

5-(2-Thienylidene)Barbituric Acid

- Synthesis : Derived from barbituric acid and thiophene aldehydes.

- Applications : Exhibits unique optoelectronic properties due to the thienyl moiety, making it suitable for dye-sensitized solar cells. This contrasts with the dihydrate’s primary use in crystallization studies .

Pharmacological Derivatives

DNA-Interacting Derivatives (4j and 4m)

- Structure : N,N-Dimethyl barbituric acid coupled with 4-hydroxybenzaldehyde.

- Activity: These derivatives bind to calf thymus DNA (ctDNA) via minor groove interactions, with binding constants (Kb) 2–3× higher than barbituric acid dihydrate. Quantum mechanics calculations confirm enhanced π-π stacking and hydrogen bonding .

Analgesic 5-Propionoxy Derivatives

- Example: 1,3-Dimethyl-5-propionoxy-5-(1-phenylethyl)barbituric acid.

- Efficacy: Orally active with 1.5× higher analgesic potency than codeine sulfate. The propionoxy group enhances metabolic stability compared to the dihydrate form .

Antimicrobial Tetrazoline Derivatives

- Synthesis: Phenobarbital-derived compounds with 1,2,3,4-tetrazoline moieties.

- Activity : MIC values against E. coli and S. aureus range from 8–32 µg/mL, outperforming barbituric acid dihydrate, which lacks inherent antimicrobial activity .

Physicochemical and Tautomeric Comparisons

Solvent Interactions

- Barbituric acid dihydrate forms strong H-bonds with DMSO, causing downfield NMR shifts (Δδ = 1.2 ppm for imino protons). In contrast, anhydrous barbituric acid (polymorph II) shows weaker solvent interactions .

Tautomerism

- While barbituric acid dihydrate exists in the keto form (C=O groups), polymorph IV of anhydrous barbituric acid adopts the enol tautomer, stabilized by additional H-bonds. This enol form is thermodynamically stable at ambient conditions, unlike the dihydrate .

Enzyme Inhibition Profiles

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity vs. Dihydrate |

|---|---|---|---|

| 7c (Pyrimidine-2,4,6-trione) | mPGES-1 | 0.12 | 10× more potent |

| Phenobarbital | CYP450 | 150 | Non-selective |

| Barbituric acid dihydrate | Urease | >500 | Inactive |

Note: Barbituric acid dihydrate shows negligible enzyme inhibition, highlighting the necessity of functional group substitutions for bioactivity .

Q & A

Q. Tables

Table 1. DNA-Binding Affinity of Selected Barbituric Acid Derivatives

| Derivative | Substituent | ΔT (°C) | Binding Mode |

|---|---|---|---|

| 4j | N,N-dimethyl, 4-OH-Bz | 8.2 | Minor Groove |

| 4m | Vanillin | 6.5 | Partial Intercalation |

Table 2. Key ESR Parameters for Gamma-Irradiated Barbituric Acid Dihydrate

| Parameter | Value |

|---|---|

| g-tensor (principal) | 2.0044, 2.0056, 2.0022 |

| Hyperfine coupling (G) | 11.2 (x), 30.0 (y), 20.4 (z) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.